DGAT1 Inhibition Potency: 7-Oxo Isomer Demonstrates >3,400-Fold Higher Affinity Than 3-Oxo Regioisomer
Methyl 7-oxooctadecanoate exhibits potent inhibition of human recombinant diacylglycerol acyltransferase 1 (DGAT1) with an IC50 value of 29 nM in Chang cells using [14C]-glycerol incorporation as the readout for triglyceride synthesis [1]. In stark contrast, the 3-oxo regioisomer (methyl 3-oxooctadecanoate) shows no meaningful inhibition of human DGAT1, with a reported IC50 exceeding 100,000,000 nM (>1.00E+5 μM) [2]. This positional shift of the keto group from C-7 to C-3 effectively abolishes enzyme binding capacity.
| Evidence Dimension | Enzyme inhibition potency (IC50) against human DGAT1 |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | Methyl 3-oxooctadecanoate: IC50 > 100,000,000 nM (>1.00E+5 μM) |
| Quantified Difference | >3,400,000-fold difference in potency (approximately 3.45 × 10⁶-fold) |
| Conditions | Human recombinant DGAT1 expressed in Chang cells; [14C]-glycerol incorporation assay for triglyceride synthesis measured after 6 hours |
Why This Matters
For DGAT1 inhibition studies, methyl 7-oxooctadecanoate is the only active regioisomer among those tested; substitution with the 3-oxo variant yields a completely inactive compound unsuitable for target engagement experiments.
- [1] BindingDB. BDBM50380045 / CHEMBL2012625: Methyl 7-oxooctadecanoate DGAT1 Inhibition Data. Entry BDBM50380045. View Source
- [2] BindingDB. BDBM50362592 / CHEMBL1938870: Methyl 3-oxooctadecanoate DGAT1 Inhibition Data. Entry BDBM50362592. View Source
